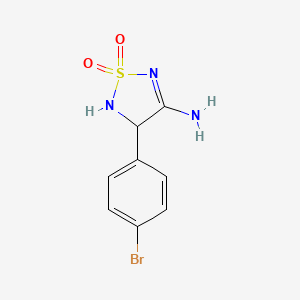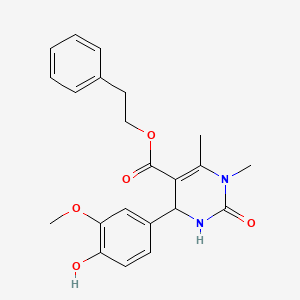
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of research, including biochemistry, pharmacology, and molecular biology.
Mécanisme D'action
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide binds to the ATP-binding site of GSK-3 and inhibits its activity. GSK-3 is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, apoptosis, and gene expression. Inhibition of GSK-3 by 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has several advantages for lab experiments, including its high potency and selectivity for GSK-3 inhibition, its ability to penetrate cell membranes, and its low toxicity. However, it also has some limitations, including its potential off-target effects, its short half-life, and its poor solubility in aqueous solutions.
Orientations Futures
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has shown promising results in various preclinical studies, but further research is needed to fully understand its therapeutic potential. Some future directions for 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide research include:
1. Investigating the role of 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
2. Developing novel 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide analogs with improved pharmacokinetic properties and selectivity for GSK-3 inhibition.
3. Studying the potential use of 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in combination with other drugs for the treatment of cancer and other diseases.
4. Investigating the role of 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in stem cell biology and regenerative medicine.
5. Developing new methods for the delivery of 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide to improve its bioavailability and therapeutic efficacy.
In conclusion, 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is a valuable tool in scientific research due to its unique chemical structure and properties. Its ability to inhibit GSK-3 has led to its widespread use in various fields of research, including biochemistry, pharmacology, and molecular biology. Further research is needed to fully understand its therapeutic potential and develop new analogs with improved properties.
Méthodes De Synthèse
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the preparation of 4-bromobenzaldehyde, which is then reacted with thiosemicarbazide to form 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine. Finally, the compound is oxidized using hydrogen peroxide to obtain 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. This synthesis method has been optimized to produce high yields of pure 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide.
Applications De Recherche Scientifique
4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been extensively used in scientific research due to its ability to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes. 4-(4-bromophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various in vitro and in vivo studies. It has also been used to study the role of GSK-3 in various diseases, including Alzheimer's disease, diabetes, and cancer.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O2S/c9-6-3-1-5(2-4-6)7-8(10)12-15(13,14)11-7/h1-4,7,11H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNOUZNCBMFVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=NS(=O)(=O)N2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)
![8-isobutyl-1,6,7-trimethyl-3-[2-(1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5116740.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5116750.png)
![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5116774.png)
![N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5116781.png)
![methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5116786.png)
![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)


![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)
![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)
![1'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5116830.png)